Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate: Structural Dynamics, Synthesis, and Pharmacological Potential
Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate: Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate (CAS: 898777-16-7) is an advanced, polyfunctional organic building block of significant interest in medicinal chemistry and drug discovery[1]. Structurally, it integrates a lipophilic aliphatic spacer, a rigid aryl ketone core, and a basic tertiary amine (pyrrolidine)[2]. This unique architectural combination makes it a highly privileged scaffold, particularly as a precursor for epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors, or as an intermediate for targeted lipid-lowering agents[3]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, pharmacophore relevance, and a self-validating synthetic methodology designed for high-yield laboratory scale-up.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of this molecule is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features three distinct reactive or interactive zones:
-
The Ethyl Ester Terminus: A masked carboxylic acid that can undergo hydrolysis, amidation, or conversion into a hydroxamic acid.
-
The Aryl Ketone Core: Provides structural rigidity and acts as a hydrogen bond acceptor.
-
The Pyrrolidinomethyl Group: A highly basic moiety (pKa ~10.4) that ensures the molecule is predominantly protonated at physiological pH, enhancing aqueous solubility and facilitating salt-bridge interactions within protein binding pockets.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate |
| CAS Registry Number | 898777-16-7 |
| PubChem CID | 24724381 |
| Molecular Formula | C₂₀H₂₉NO₃ |
| Molecular Weight | 331.45 g/mol |
| SMILES String | O=C(OCC)CCCCCC(C1=CC=C(CN2CCCC2)C=C1)=O |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Ester oxygens, Ketone oxygen, Pyrrolidine nitrogen) |
| Rotatable Bonds | 11 |
Table 1: Key physicochemical and structural parameters of the target compound[1],[2].
Pharmacophore Mapping & Biological Relevance
In the context of drug development, the structural topology of Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate perfectly aligns with the canonical pharmacophore of Class I and IIb Histone Deacetylase (HDAC) inhibitors[3]. Drugs like Vorinostat (SAHA) rely on a tripartite architecture to exert their epigenetic modulation[4].
By converting the terminal ethyl ester into a hydroxamic acid, this compound is transformed into a potent targeted inhibitor. The 7-carbon aliphatic chain acts as the Hydrophobic Linker , threading the narrow, tube-like channel of the HDAC enzyme. The ethyl ester serves as the Zinc-Binding Group (ZBG) Precursor , while the rigid phenyl ring and basic pyrrolidine act as the Surface Recognition Cap , interacting with amino acid residues at the rim of the enzyme's active site[3],[4].
Fig 1: Pharmacophore mapping of the compound illustrating its potential as an HDAC inhibitor precursor.
Retrosynthetic Strategy & Experimental Protocols
To ensure high scientific integrity and reproducibility, the synthesis of this compound is broken down into a three-step linear sequence starting from readily available precursors: toluene and ethyl 7-chloro-7-oxoheptanoate (ethyl pimeloyl chloride).
Fig 2: Three-step synthetic workflow from toluene and ethyl pimeloyl chloride to the target product.
Step 1: Friedel-Crafts Acylation
-
Objective: Form the aryl ketone core while establishing the 7-carbon aliphatic chain.
-
Procedure: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in dry toluene (excess, acting as both solvent and reactant) at 0°C under an inert argon atmosphere. Add ethyl 7-chloro-7-oxoheptanoate (1.0 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with ice-cold 1M HCl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality & Mechanism: AlCl₃ acts as a powerful Lewis acid, abstracting the chloride ion from the acyl chloride to generate a highly electrophilic acylium ion. Toluene's electron-donating methyl group directs the electrophilic aromatic substitution to the ortho and para positions. However, the extreme steric bulk of the 7-carbon acyl chain overwhelmingly favors the formation of the para-substituted product (Intermediate 1).
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The disappearance of the acyl chloride spot and the emergence of a new, strongly UV-active spot confirms reaction completion.
Step 2: Benzylic Radical Bromination
-
Objective: Functionalize the benzylic methyl group to create a leaving group for subsequent amination.
-
Procedure: Dissolve Intermediate 1 (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene. Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture for 4 hours. Cool to room temperature, filter off the precipitated succinimide, and concentrate the filtrate to yield Intermediate 2.
-
Causality & Mechanism: NBS provides a low, steady concentration of molecular bromine, which prevents unwanted electrophilic aromatic substitution on the phenyl ring. AIBN thermally decomposes to yield nitrogen gas and two isobutyronitrile radicals, initiating the radical chain reaction. The benzylic position is exclusively brominated because the intermediate benzylic radical is highly resonance-stabilized by the adjacent phenyl ring.
-
Self-Validation: Confirm via ¹H NMR. The successful conversion is marked by the disappearance of the benzylic methyl singlet (typically around δ 2.4 ppm) and the appearance of a new, downfield benzylic methylene singlet (around δ 4.5 ppm) due to the deshielding effect of the bromine atom.
Step 3: Nucleophilic Amination
-
Objective: Install the basic pyrrolidine cap group.
-
Procedure: Dissolve Intermediate 2 (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) followed by pyrrolidine (1.2 eq). Stir the suspension vigorously at room temperature for 12 hours. Filter the inorganic salts, concentrate the solvent, and purify via acid-base extraction (extract into 1M HCl, wash with Dichloromethane, basify the aqueous layer to pH 10 with NaOH, and extract the final product into fresh Dichloromethane).
-
Causality & Mechanism: Pyrrolidine acts as a strong nucleophile, displacing the benzylic bromide via an Sₙ2 mechanism. K₂CO₃ is employed as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr). If HBr is not neutralized, it will protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.
-
Self-Validation: The acid-base extraction inherently validates the presence of the basic tertiary amine. Final purity is confirmed via LC-MS, expecting a dominant [M+H]⁺ peak at m/z 332.2.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the following analytical suite must be applied:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 reverse-phase column. Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.
-
Rationale: The acidic modifier (TFA) ensures the pyrrolidine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable resolution. Detection is optimal at 254 nm due to the highly conjugated aryl ketone chromophore.
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
Key Diagnostic Signals:
-
δ 7.90 (d, 2H) and δ 7.45 (d, 2H): The AA'BB' spin system confirming the para-substituted phenyl ring.
-
δ 4.12 (q, 2H) and δ 1.25 (t, 3H): Confirming the intact ethyl ester.
-
δ 3.65 (s, 2H): The benzylic methylene protons situated between the phenyl ring and the pyrrolidine nitrogen.
-
-
-
Mass Spectrometry (ESI-MS):
-
Result: Positive ion mode will yield an [M+H]⁺ of 332.2, confirming the exact molecular weight of the target compound.
-
References
-
PubChem Compound Summary for CID 24724381. National Center for Biotechnology Information. Available at:[Link]
-
HDAC6 as a privileged target in drug discovery: A perspective. PubMed (National Institutes of Health). Available at:[Link]
-
Synthesis and in vitro antitumor evaluation of novel 3,4-dihydropyrimidinone-vorinostat hybrids against gastric and breast cancer cell lines. PubMed Central (National Institutes of Health). Available at: [Link]
Sources
- 1. 898777-16-7|Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate|BLD Pharm [bldpharm.com]
- 2. 898777-16-7|Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate| Ambeed [ambeed.com]
- 3. HDAC6 as privileged target in drug discovery: A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor evaluation of novel 3,4-dihydropyrimidinone-vorinostat hybrids against gastric and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
